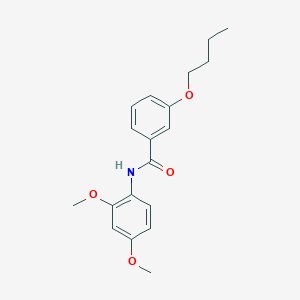
N-1-naphthyl-N'-(4-pyridinylmethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1-naphthyl-N'-(4-pyridinylmethyl)ethanediamide, also known as Napabucasin, is a small molecule inhibitor that targets cancer stem cells. This compound has gained attention in the scientific community due to its potential to treat various types of cancer, including colorectal, pancreatic, and lung cancer.
Mecanismo De Acción
N-1-naphthyl-N'-(4-pyridinylmethyl)ethanediamide targets the STAT3 signaling pathway, which is known to play a critical role in cancer stem cell survival and proliferation. By inhibiting this pathway, N-1-naphthyl-N'-(4-pyridinylmethyl)ethanediamide reduces the self-renewal capacity of cancer stem cells, leading to tumor regression.
Biochemical and Physiological Effects:
N-1-naphthyl-N'-(4-pyridinylmethyl)ethanediamide has been shown to have minimal toxicity in animal models and human clinical trials. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-1-naphthyl-N'-(4-pyridinylmethyl)ethanediamide is its specificity for cancer stem cells, which makes it a promising therapeutic agent for cancer treatment. However, one limitation is that it may not be effective against all types of cancer, and further research is needed to determine its efficacy in different types of cancer.
Direcciones Futuras
There are several future directions for N-1-naphthyl-N'-(4-pyridinylmethyl)ethanediamide research, including the development of combination therapies with other anti-cancer agents, the investigation of its efficacy in different types of cancer, and the optimization of its pharmacokinetic properties. Additionally, further studies are needed to elucidate the mechanism of action of N-1-naphthyl-N'-(4-pyridinylmethyl)ethanediamide and its potential use in personalized medicine.
In conclusion, N-1-naphthyl-N'-(4-pyridinylmethyl)ethanediamide is a promising therapeutic agent for cancer treatment, with a specific target on cancer stem cells. Its unique mechanism of action and favorable pharmacokinetic profile make it an attractive candidate for further research and development.
Métodos De Síntesis
The synthesis of N-1-naphthyl-N'-(4-pyridinylmethyl)ethanediamide involves a multi-step process that includes the reaction of 1,2-naphthoquinone with 4-pyridinemethanol and ethylenediamine. This reaction yields the desired compound, which is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-1-naphthyl-N'-(4-pyridinylmethyl)ethanediamide has been extensively studied for its potential to treat cancer. It has been shown to inhibit cancer stem cells, which are responsible for tumor growth and metastasis. In preclinical studies, N-1-naphthyl-N'-(4-pyridinylmethyl)ethanediamide has demonstrated promising results in reducing tumor size and increasing survival rates in animal models.
Propiedades
IUPAC Name |
N'-naphthalen-1-yl-N-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-17(20-12-13-8-10-19-11-9-13)18(23)21-16-7-3-5-14-4-1-2-6-15(14)16/h1-11H,12H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXQDQOUYYHJNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-naphthalen-1-yl-N-(pyridin-4-ylmethyl)oxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B4942162.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B4942163.png)


![5-[(dimethylamino)sulfonyl]-2-methoxy-N-methyl-N-phenylbenzamide](/img/structure/B4942188.png)
![(2R*,6S*)-4-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B4942197.png)
![3-(3-nitrophenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one dihydrochloride](/img/structure/B4942198.png)

![ethyl 2-[(trichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4942214.png)

![7-bromo-3-{[2-(3-nitrophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one](/img/structure/B4942217.png)
![1-[(3,4-dimethoxybenzyl)oxy]-3-[4-(4-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4942223.png)

